molecular formula C10H12BrNO2 B12286847 (R)-2-Amino-4-(3-bromophenyl)butanoic acid

(R)-2-Amino-4-(3-bromophenyl)butanoic acid

Cat. No.: B12286847
M. Wt: 258.11 g/mol
InChI Key: OZPBGRHRYRFRRJ-SECBINFHSA-N
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Description

®-2-Amino-4-(3-bromophenyl)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a bromophenyl group, and a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-4-(3-bromophenyl)butanoic acid typically involves the use of brominated aromatic compounds and amino acid precursors. One common method involves the bromination of phenylalanine derivatives followed by further chemical modifications to introduce the desired functional groups. The reaction conditions often include the use of bromine or bromine-containing reagents in an acidic medium to achieve selective bromination .

Industrial Production Methods

Industrial production of ®-2-Amino-4-(3-bromophenyl)butanoic acid may involve large-scale bromination reactions followed by purification steps such as crystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-4-(3-bromophenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylalanine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

®-2-Amino-4-(3-bromophenyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-4-(3-bromophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, leading to various biochemical effects. The pathways involved may include modulation of enzyme activity and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-4-(3-bromophenyl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

(2R)-2-amino-4-(3-bromophenyl)butanoic acid

InChI

InChI=1S/C10H12BrNO2/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14)/t9-/m1/s1

InChI Key

OZPBGRHRYRFRRJ-SECBINFHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)CC[C@H](C(=O)O)N

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(C(=O)O)N

Origin of Product

United States

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